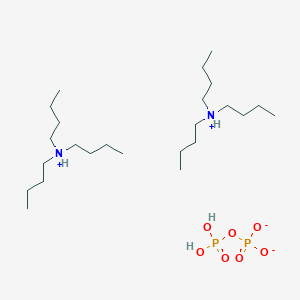

Bis(tributylammonium) pyrophosphate

Description

Bis(tributylammonium) pyrophosphate (C₁₂H₂₇N·½(H₄O₇P₂), CAS 5975-18-8) is a tributylammonium salt of pyrophosphoric acid, widely employed as a reagent in nucleotide and phosphate-modified compound synthesis. Its molecular weight is 274.34 g/mol, with a purity exceeding 98% . The compound is hygroscopic and typically stored at -20°C for long-term stability. It exhibits high solubility in polar organic solvents like dimethylformamide (DMF) and dimethylpropylene urea, enabling its use in anhydrous phosphorylation reactions . Key applications include the synthesis of thiophosphonate diphosphates, α-phosphate-modified nucleoside triphosphates, and cyclic trimetaphosphates, often serving as a pyrophosphate donor in enzymatic and chemical phosphorylation steps .

Properties

Molecular Formula |

C24H58N2O7P2 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

phosphono phosphate;tributylazanium |

InChI |

InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

WRMXOVHLRUVREB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)(O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Scientific Research Applications

Analytical Chemistry

Phase-Transfer Catalyst

Bis(tributylammonium) pyrophosphate functions as a phase-transfer catalyst, facilitating reactions between immiscible phases. This property enhances the efficiency of organic synthesis, making it a valuable tool for chemists aiming to optimize their processes.

| Application | Benefits |

|---|---|

| Phase-Transfer Catalysis | Increases reaction rates and yields by enabling reactions between organic and aqueous phases |

Biochemistry

Drug Delivery Systems

In biochemistry, this compound is utilized in the preparation of liposomes and lipid-based drug delivery systems. These systems improve the bioavailability of therapeutic agents, which is crucial for effective pharmaceutical applications.

| Application | Benefits |

|---|---|

| Liposome Preparation | Enhances drug solubility and stability, improving therapeutic efficacy |

Material Science

Advanced Materials Synthesis

The compound plays a role in synthesizing advanced materials such as polymer composites. These materials are essential for creating lightweight and durable products used in various industries, including aerospace and automotive.

| Application | Benefits |

|---|---|

| Polymer Composites | Provides enhanced mechanical properties and reduces weight |

Electrochemistry

Energy Storage Solutions

In electrochemistry, bis(tributylammonium) pyrophosphate serves as an electrolyte in batteries and supercapacitors. Its use enhances energy storage capabilities and overall performance, contributing to the development of efficient energy systems.

| Application | Benefits |

|---|---|

| Electrolyte in Batteries | Improves charge/discharge efficiency and cycle stability |

Environmental Science

Remediation of Heavy Metal Contamination

This compound is also applied in environmental science for the remediation of heavy metal contamination in soils and water. It provides practical solutions for environmental cleanup efforts, addressing pollution issues effectively.

| Application | Benefits |

|---|---|

| Environmental Remediation | Offers a method for detoxifying contaminated sites |

Case Study 1: Liposome Formation

A study demonstrated that bis(tributylammonium) pyrophosphate significantly improved the encapsulation efficiency of hydrophobic drugs in liposomes. The resulting formulations showed enhanced stability and bioavailability compared to traditional methods, making them suitable for clinical applications.

Case Study 2: Polymer Composite Development

Research on polymer composites incorporating bis(tributylammonium) pyrophosphate revealed improved tensile strength and flexibility. These advancements enabled the development of materials suitable for high-performance applications in the aerospace sector.

Chemical Reactions Analysis

Phosphorylation Reactions

TBAP serves as a phosphorylating agent in synthesizing nucleoside triphosphates (NTPs), critical for DNA/RNA synthesis.

Reaction Mechanism

-

Step 1 : Nucleosides react with phosphorus oxychloride (POCl₃) to form nucleoside monophosphate intermediates.

-

Step 2 : TBAP displaces chloride ions via nucleophilic substitution, transferring pyrophosphate groups to yield NTPs .

Substitution Reactions with 1,1′-Carbonyldiimidazole (CDI)

TBAP reacts with CDI to form stable P1,P2-diimidazolides, enabling efficient synthesis of bis-nucleoside tetraphosphates .

Reaction Pathway

-

Diimidazolide Formation :

-

TBAP reacts with excess CDI in DMF, releasing CO₂.

-

Intermediate monoimidazolides form before full conversion to bis-imidazolide derivatives (e.g., 7a ) .

-

Reagents : CDI (3:1 molar ratio), DMF solvent, ZnCl₂ catalyst (5–10 mol%) .

-

Product : Sodium salts of diimidazolides (e.g., 7a–d ) with >97% purity .

-

-

Nucleoside Coupling :

Kinetic Insights

-

Reaction monitored via ³¹P NMR shows intermediates convert to final products under excess CDI .

-

ZnCl₂ accelerates reaction rates (0.5–2 h vs. 24–48 h without catalyst) .

Hydrolysis and Stability

TBAP is hygroscopic and hydrolyzes in aqueous environments, forming inorganic phosphate derivatives.

Environmental Factors

-

Moisture Sensitivity : Degrades rapidly in water, necessitating anhydrous storage .

-

Thermal Stability : Decomposes above 80°C; stored at -20°C under inert gas .

Comparative Reaction Table

Mechanistic Insights

Comparison with Similar Compounds

Table 1. Chemical and Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Stability | Key Application |

|---|---|---|---|---|

| Bis(tributylammonium) pyrophosphate | 274.34 | DMF, DMPU | Stable at -20°C | Nucleotide synthesis |

| Sodium pyrophosphate | 265.90 | Water | Hygroscopic | Buffer systems |

| Thiamine pyrophosphate | 460.78 | Water | Light-sensitive | Enzymatic cofactor |

| PMEApp | ~500 (estimated) | Aqueous buffers | Stable at -80°C | Antiviral research |

Key Research Findings

Reactivity in Anhydrous Systems: Bis(tributylammonium) pyrophosphate enables efficient phosphorylation in DMF/DMPU, achieving yields >50% in triphosphate synthesis, outperforming sodium salts in non-aqueous media .

Stability Trade-offs : While the compound is stable at -20°C, its derivatives (e.g., α-P-amido triphosphates) are prone to hydrolysis, limiting their use in alkaline conditions .

Purification Challenges: Thiophosphonate derivatives require ion-exchange chromatography due to diastereomer formation, reducing overall yields compared to non-thio analogs .

Enzymatic Compatibility : Sodium salts derived from tributylammonium precursors show compatibility with polymerases, but organic-phase reactions necessitate reconversion post-synthesis .

Preparation Methods

Ion Exchange Resin-Mediated Synthesis

This method involves converting tetrasodium pyrophosphate into its acidic form via cation exchange, followed by neutralization with tributylamine. A representative procedure from ChemicalBook outlines the following steps:

-

Ion Exchange : A solution of tetrasodium pyrophosphate (3.5 g, 7.5 mmol) in water (50 mL) is passed through a cation exchange resin (e.g., BIO-RAD AG 50 W-X8, hydrogen form) at 4°C. The eluent, now pyrophosphoric acid (pH < 3), is collected.

-

Neutralization : The acidic eluent is added to vigorously stirred tributylamine (2 mL, 8 mmol) at 4°C, forming bis(tributylammonium) pyrophosphate.

-

Purification : The product is dried via rotary evaporation with dry methanol and dissolved in dimethylformamide (DMF) for storage.

Key advantages include high purity (>97% by ³¹P NMR) and scalability. However, the method requires careful control of pH and temperature to prevent hydrolysis of pyrophosphate into orthophosphate.

Anhydrous Solvent-Based Synthesis

A modified protocol from PMC enhances solubility and reduces water content, critical for organic-phase reactions:

-

Acid Generation : Tetrasodium pyrophosphate (10.00 g, 22.4 mmol) is dissolved in water and passed through a Dowex® 50X4-100 cation exchange column. The eluted pyrophosphoric acid is collected into chilled 2-propanol containing tributylamine (8.31 g, 44.8 mmol).

-

Solvent Exchange : The mixture is concentrated under vacuum, repeatedly evaporated with dry DMF to remove residual water, and stored as a 0.80 mmol/g solution in DMF.

This method avoids aqueous intermediates, minimizing hydrolysis risks. Tributylammonium counterions improve organic solubility, facilitating direct use in phosphorylation reactions without further processing.

Analytical Techniques for Synthesis Monitoring

³¹P Nuclear Magnetic Resonance (NMR)

³¹P NMR is indispensable for tracking reaction progress and product purity. For example, the anhydrous method yields a singlet at −21.26 ppm, confirming bis(tributylammonium) pyrophosphate formation. Disproportionation byproducts (e.g., orthophosphate at 0 ppm) are detectable at <1 mol% after one year of storage.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS validates molecular weight and stoichiometry. The sodium salt of bis(tributylammonium) pyrophosphate exhibits a peak at m/z 671.2 ([M−2Na]²⁻), consistent with its theoretical mass.

Comparative Analysis of Preparation Methods

The anhydrous method outperforms in yield and purity but demands stringent anhydrous conditions. Conversely, the ion-exchange approach is more accessible for small-scale synthesis but susceptible to hydrolysis .

Q & A

Q. What is the standard protocol for synthesizing nucleoside triphosphates (NTPs) using bis(tributylammonium) pyrophosphate?

Bis(tributylammonium) pyrophosphate is critical in one-pot phosphorylation reactions. A typical protocol involves:

- Dissolving the nucleoside in anhydrous solvents (e.g., DMF or pyridine) with POCl₃ and (MeO)₃PO at 0–4°C to form a monophosphate intermediate.

- Adding bis(tributylammonium) pyrophosphate and tributylamine to initiate pyrophosphate coupling, followed by reaction quenching and oxidation with iodine.

- Purification via ion-exchange chromatography and reversed-phase HPLC, yielding triphosphates as sodium salts. Analytical validation includes ³¹P NMR and mass spectrometry .

Q. What purification techniques ensure high-purity NTPs after synthesis?

Post-synthesis purification involves:

- Ion-exchange chromatography to separate phosphorylated products from unreacted starting materials.

- Reversed-phase HPLC for further refinement, particularly for modified nucleosides.

- Precipitation with sodium perchlorate in acetone to isolate the final product. Purity is confirmed by ¹H/³¹P NMR and high-resolution mass spectrometry .

Q. How is bis(tributylammonium) pyrophosphate stored to maintain stability?

The compound is hygroscopic and requires:

- Storage at –20°C in anhydrous conditions.

- Pre-drying under vacuum before use to eliminate moisture, which can hydrolyze reactive intermediates like phosphorochloridites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triphosphate yields?

Key variables include:

- Solvent choice : DMF enhances solubility of intermediates, while pyridine minimizes side reactions.

- Temperature : Maintaining 0–4°C during phosphorylation prevents degradation of labile intermediates.

- Stoichiometry : A 1.2–1.5 molar excess of bis(tributylammonium) pyrophosphate ensures complete coupling.

- Reaction time : Extending pyrophosphate addition to 24 hours increases yields for sterically hindered nucleosides .

Q. What strategies resolve low yields in the synthesis of modified NTPs (e.g., fluorescent or constrained analogs)?

- Use Proton Sponge (1,8-bis(dimethylamino)naphthalene) to neutralize HCl byproducts, improving reaction efficiency.

- Modify the pyrophosphate counterion (e.g., tributylammonium vs. sodium) to enhance solubility in non-polar solvents.

- Monitor reactions in real time using ³¹P NMR to track intermediate formation (e.g., cyclic triphosphites at 105.7 ppm) and adjust conditions dynamically .

Q. How do discrepancies in phosphorylation efficiency arise between nucleoside analogs, and how are they addressed?

Variations stem from:

- Steric hindrance : Bulky substituents (e.g., methanocarba rings) slow pyrophosphate coupling. Solutions include longer reaction times or elevated temperatures (up to 25°C).

- Electronic effects : Electron-withdrawing groups reduce nucleophilicity. Adjusting the pyrophosphate activator (e.g., CDI vs. POCl₃) can mitigate this .

Q. What analytical methods validate the structural integrity of synthesized triphosphates?

- ³¹P NMR : Identifies phosphorylation states (α, β, γ phosphates at –5 to –12 ppm) and detects hydrolyzed byproducts.

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and elemental composition.

- Enzymatic assays : Functional validation via polymerase incorporation (e.g., in primer extension reactions) .

Methodological Considerations

Q. How is bis(tributylammonium) pyrophosphate handled in air-sensitive reactions?

- Use Schlenk lines or gloveboxes for moisture-free conditions.

- Pre-dry solvents over molecular sieves and degas with inert gas (N₂/Ar).

- Quench reactions with aqueous Na₂S₂O₃ to eliminate residual iodine post-oxidation .

Q. What steps minimize phosphate migration during triphosphate synthesis?

Q. How do researchers address batch-to-batch variability in bis(tributylammonium) pyrophosphate?

- Standardize purity checks via ³¹P NMR (single peak at –10.2 ppm indicates purity).

- Pre-treat the compound with Chelex 100 to remove trace metal contaminants that inhibit enzymatic reactions .

Data Contradictions and Resolution

- Varied reaction times : reports 0.5-hour pyrophosphate coupling, while uses 24 hours. Resolution lies in nucleoside reactivity—unmodified uridine requires shorter times, whereas constrained analogs (e.g., (S)-methanocarba) need extended coupling .

- Yield disparities : Tributylammonium salts yield 45–65% in standard protocols but drop to 9–17% for analogs like ATP-α-S-β,γ-methylene. This reflects steric/electronic challenges, addressed via iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.